molecular formula C17H15ClN2 B1671177 Ellipticine hydrochloride CAS No. 5081-48-1

Ellipticine hydrochloride

Cat. No. B1671177
CAS RN: 5081-48-1
M. Wt: 282.8 g/mol
InChI Key: VSBNVARERCGCEF-UHFFFAOYSA-N
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Description

Ellipticine hydrochloride is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is a potent inhibitor of DNA topoisomerase II and forms covalent DNA adducts mediated by its oxidation with cytochromes P450 (CYP) and peroxidases . It is a natural product isolated from the Australian evergreen tree of the Apocynaceae family with antineoplastic activity .


Synthesis Analysis

Ellipticine was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .


Molecular Structure Analysis

The structural architecture of ellipticine has aroused considerable interest among researchers, as the molecule is composed of a carbazole moiety condensed to a pyridine ring . Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .


Chemical Reactions Analysis

Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .

Scientific Research Applications

Polymer Core-Shell Nanospheres for Drug Delivery

Ellipticine hydrochloride's application in drug delivery systems has been explored. Researchers have designed a polymer core-shell structured nanosphere, poly(DEAEMA)-poly(PEGMA), for the delivery of ellipticine. This nanosphere facilitates pH-responsive and controlled release of ellipticine, which is significant for targeting specific cells or tumor tissues. The encapsulation process developed for ellipticine and its analogues offers a new perspective in developing efficient delivery systems for hydrophobic drugs (Wang, Yang, & Rempel, 2014).

DNA Adduct Formation and Anticancer Activity

Ellipticine's mechanism of action involves DNA intercalation and the formation of DNA adducts, mediated by cytochromes P450 and peroxidases. This process is pivotal in its antitumor effects. A study demonstrated the formation and persistence of ellipticine-DNA adducts in various organs of rats, providing insights into the genotoxic side effects and the long-term persistence of these adducts in vivo. This understanding is crucial for evaluating the genotoxic side effects of ellipticine (Stiborová et al., 2007).

Enhancement of Anticancer Effect with Peptide-Based Nanoparticles

Research indicates that the anticancer activity of ellipticine can be significantly enhanced when encapsulated in peptide-based nanoparticles. Ellipticine, when combined with the self-assembling peptide EAK16-II, demonstrated higher antitumor activity and lower cytotoxicity compared to ellipticine alone, both in vitro and in vivo. This suggests that peptide-mediated delivery systems can be a promising approach for clinical application of ellipticine (Wu et al., 2012).

Potential in Neuroblastoma Treatment

Ellipticine-loaded apoferritin nanocarriers have been developed to target neuroblastoma cells while reducing adverse effects. These nanocarriers release ellipticine in response to the cellular environment, facilitating its interaction with cytochrome P450 enzymes and thereby maintaining its DNA adduct-based cytotoxicity. This approach indicates the potential of ellipticine in neuroblastoma treatment while minimizing its impact on healthy cells (Indra et al., 2019).

Safety And Hazards

Ellipticine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBNVARERCGCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

519-23-3 (Parent)
Record name Ellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80187348
Record name Ellipticine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ellipticine hydrochloride

CAS RN

33668-12-1, 5081-48-1
Record name Ellipticine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ellipticine, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ellipticine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELLIPTICINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
C Wang, H Lu, M Liu, G Wang, X Li, W Lu… - Applied and …, 2021 - Am Soc Microbiol
… In this study, ellipticine hydrochloride (EH) was reported as a compound that antagonizes … Here, we found that ellipticine hydrochloride (EH) exhibited effective antibacterial and …
Number of citations: 10 journals.asm.org
H Lu, M Liu, W Lu, C Wang, G Wang, W Dong… - Frontiers in …, 2020 - frontiersin.org
… In this study, antibacterial targets of ellipticine hydrochloride (EH) were confirmed by localized surface plasmon resonance (LSPR) and decatenation assay. The LSPR analysis …
Number of citations: 10 www.frontiersin.org
KV Shvydenko, IA Grafova… - Ukrainica …, 2022 - bioorganica.com.ua
… We hypothesize that the more water-soluble ellipticine hydrochloride would exhibit better … to partially circumvented it by obtaining the ellipticine hydrochloride. Ell×HCl exhibited much …
Number of citations: 0 bioorganica.com.ua
A Rahman, JC Cradock, JP Davignon - Journal of Pharmaceutical Sciences, 1978 - Elsevier
… juice was superior to that of ellipticine hydrochloride. Release rates were controlled by … The optimal dose of ellipticine- polyvinylpyrrolidone and ellipticine hydrochloride was lower …
Number of citations: 9 www.sciencedirect.com
F Zhang, Q Wang - Tropical Journal of Pharmaceutical Research, 2022 - ajol.info
Purpose: To assess the effect of ellipticine (EPT), an alkaloid isolated from the Oleaceae family, on endometriosis, and to identify its possible mechanisms of action. Methods: Human …
Number of citations: 1 www.ajol.info
G Bykadi, KP Flora, JC Cradock… - Journal of Chromatography …, 1982 - Elsevier
… Stock solutions of ellipticine hydrochloride, 9-hydroxyellipticine and ll-demethylellipticine were prepared (100 pg/ml in 0.01 N hydrochloric acid) and used as chromatographic standards …
Number of citations: 14 www.sciencedirect.com
F Sureau, F Moreau, JM Millot, M Manfait, B Allard… - Biophysical journal, 1993 - cell.com
The protonation state and intracellular distribution of ellipticine were investigated in single human mammary T47D cells by confocal laser microspectrofluorimetry. In the cell nucleus, …
Number of citations: 57 www.cell.com
KW Kohn, MJ Waring, D Glaubiger, CA Friedman - Cancer research, 1975 - AACR
… by adding small volumes of stock solutions of ellipticine hydrochloride in 0.001 N HCI to the DNA-containing solutions in 5- or 10-cm-light-path cuvets and measuring the spectra within …
Number of citations: 213 aacrjournals.org
W Jordan, PJ Scheuer - Tetrahedron, 1965 - Elsevier
… Two previously isolated yellow Ochrosfu bases were shown to be ellipticine hydrochloride and methoxyellipticinc for which the structure 8methoxyellipticine (V) is suggested. A rapid …
Number of citations: 33 www.sciencedirect.com
TO Afowowe, Y Sakurai, S Urata, VR Zadeh, J Yasuda - Viruses, 2022 - mdpi.com
… Ellipticine hydrochloride showed the highest impact of a 95% inhibition. These findings suggested that the topoisomerase II inhibitors are active against arenaviral MGs irrespective of …
Number of citations: 1 www.mdpi.com

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